8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoline core, a pyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Pyrazole Ring Introduction: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable diketone.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an isocyanate or a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or pyrazole rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, 8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound may serve as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
8-methoxyquinoline derivatives: These compounds share the quinoline core and methoxy group but differ in other substituents.
Pyrazole derivatives: Compounds with a pyrazole ring and various functional groups.
Carboxamide derivatives: Molecules featuring the carboxamide group attached to different cores.
Uniqueness
8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, pyrazole ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H18N4O3 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
8-methoxy-4-oxo-N-(2-propan-2-ylpyrazol-3-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N4O3/c1-10(2)21-14(7-8-19-21)20-17(23)12-9-18-15-11(16(12)22)5-4-6-13(15)24-3/h4-10H,1-3H3,(H,18,22)(H,20,23) |
InChI Key |
DRDOVNNVBRFCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
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